N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide: is a chemical compound that features an adamantane moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide typically involves the reaction of adamantane derivatives with chlorophenyl acetamide under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-chlorophenylamine to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds. The chlorophenyl group can interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
N-(Adamantan-1-YL)-2-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
N-(Adamantan-1-YL)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(Adamantan-1-YL)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine.
N-(Adamantan-1-YL)-2-(4-bromophenyl)acetamide: Features a bromine atom in place of chlorine.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the varying substituents on the phenyl ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H22ClNO |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H22ClNO/c19-16-3-1-12(2-4-16)8-17(21)20-18-9-13-5-14(10-18)7-15(6-13)11-18/h1-4,13-15H,5-11H2,(H,20,21) |
InChI Key |
UOSVJHJBTUIIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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